molecular formula C9H10N2S B14752729 N-(4-Ethenylphenyl)thiourea CAS No. 1483-59-6

N-(4-Ethenylphenyl)thiourea

Cat. No.: B14752729
CAS No.: 1483-59-6
M. Wt: 178.26 g/mol
InChI Key: LXBYWZIMFMQONU-UHFFFAOYSA-N
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Description

N-(4-Ethenylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. It is characterized by the presence of a thiourea group attached to a 4-ethenylphenyl moiety. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Ethenylphenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of 4-ethenylaniline with thiophosgene or its less toxic substitutes in the presence of a base. Another method includes the reaction of 4-ethenylaniline with isothiocyanates under mild conditions . These reactions typically occur in aqueous or organic solvents and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethenylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products have diverse applications in organic synthesis and pharmaceuticals.

Scientific Research Applications

N-(4-Ethenylphenyl)thiourea has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Ethenylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit peroxidase activity in the thyroid gland, leading to reduced thyroid hormone production . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-(4-Ethenylphenyl)thiourea can be compared with other thiourea derivatives, such as N-phenylthiourea and N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. These compounds share similar structural features but differ in their substituents and biological activities . This compound is unique due to its 4-ethenylphenyl moiety, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • N-phenylthiourea
  • N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • N,N’-di-Boc-substituted thiourea

These compounds are used in various applications, including organic synthesis, pharmaceuticals, and materials science .

Properties

CAS No.

1483-59-6

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(4-ethenylphenyl)thiourea

InChI

InChI=1S/C9H10N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h2-6H,1H2,(H3,10,11,12)

InChI Key

LXBYWZIMFMQONU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

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